3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c24-16(21-9-2-1-3-10-21)12-29-19-20-15-8-11-28-17(15)18(25)22(19)13-4-6-14(7-5-13)23(26)27/h4-7H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJBWASRIQMSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core with a nitrophenyl group and a piperidine-derived substituent. The presence of sulfur in the structure may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit significant anticancer activity. For instance:
- In Vitro Studies : A study evaluated various thieno[3,2-d]pyrimidine derivatives against cancer cell lines such as HepG-2 (liver), HT-29 (colon), and NCI-H460 (lung). The compound demonstrated notable growth inhibition with GI50 values significantly lower than those of standard drugs like doxorubicin. For example, one derivative showed GI50 values of 0.02 µM against HepG-2 cells compared to doxorubicin's 0.04 µM .
| Cell Line | Compound GI50 (µM) | Doxorubicin GI50 (µM) |
|---|---|---|
| HepG-2 | 0.02 | 0.04 |
| HT-29 | 0.03 | 0.05 |
| NCI-H460 | 0.05 | 0.09 |
- Mechanism of Action : The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties:
- Testing Against Bacteria : Various thieno[3,2-d]pyrimidine derivatives were tested against both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 2 µM for a related compound compared to ciprofloxacin's MIC of 0.9 µM .
| Bacterial Species | Compound MIC (µM) | Ciprofloxacin MIC (µM) |
|---|---|---|
| Staphylococcus aureus | 2 | 0.9 |
| Escherichia coli | 3 | 1 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated using murine microglial cells:
- Inhibition of Nitric Oxide Production : The compound exhibited an IC50 value of approximately 79.5 µM in inhibiting nitric oxide production induced by lipopolysaccharides, indicating moderate anti-inflammatory activity compared to quercetin, which had an IC50 of 16.3 µM .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Zhou et al. (2017) : This study isolated thiophene derivatives and evaluated their neuroprotective effects, demonstrating significant inhibition of inflammatory mediators in microglial cells.
- Hafez et al. (2017) : The authors synthesized a series of thieno[3,2-d]pyrimidine compounds and tested them for anticancer and antibacterial activities, reporting promising results that support further exploration into structure-activity relationships .
Applications De Recherche Scientifique
Antimicrobial Properties
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit varying degrees of antimicrobial activity. For example:
- A study reported that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of the nitrophenyl group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to improved efficacy.
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- In vitro studies indicated that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- The mechanism of action may involve the inhibition of specific kinases involved in cell signaling pathways related to tumor growth.
Case Studies
- Antiviral Applications : Some derivatives have shown promise as antiviral agents by targeting viral replication mechanisms, particularly in RNA viruses.
- Inflammation Modulation : Preliminary studies suggest that this compound might modulate inflammatory responses, making it a candidate for treating autoimmune diseases .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
- Thieno[2,3-d]pyrimidin-4-ones (e.g., compounds in ): These isomers differ in the sulfur atom’s position within the thiophene ring (position 2,3 vs. 3,2 in the target compound). This alteration affects molecular geometry and electronic distribution. For instance, thieno[2,3-d]pyrimidinones exhibit selective inhibitory activity against cancer cell lines (e.g., IC₅₀ = 2.1–8.7 µM in MCF-7 and A549 cells) . In contrast, the [3,2-d] isomer’s activity remains underexplored but may show distinct target affinities due to spatial differences.
- Computational studies suggest such compounds exhibit favorable drug-like properties (e.g., oral bioavailability, logP = 2.8) but lack nitro or piperidine substituents .
Substituent Modifications
- Position 3 Substituents: 4-Nitrophenyl (target compound): Enhances electrophilicity and hydrogen-bond acceptor capacity compared to non-nitrated analogs.
- Position 2 Substituents: Piperidine-containing groups (target compound, ): Piperidine improves solubility via basic nitrogen and enhances interactions with hydrophobic enzyme pockets. For example, dimethylphenylphosphonate-piperidine hybrids show nanomolar IC₅₀ values in kinase assays . Simple alkylthio groups (): Methyl or ethyl thioethers lack the piperidine’s hydrogen-bonding capacity, resulting in lower potency (e.g., IC₅₀ > 20 µM in cyclooxygenase-2 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
